SU 4312

Kinase selectivity profiling Isomer pharmacology VEGFR2 inhibitor specificity

Researchers requiring simultaneous VEGFR2, nNOS, and MAO-B inhibition in a single chemical probe have limited alternatives to SU 4312. This racemic indolin-2-one uniquely combines: • VEGFR2 inhibition (IC50 = 0.8 μM) with 100-fold preference for unactivated kinase (Ki = 0.04 μM) over activated form (Ki = 4 μM) • Direct, non-competitive nNOS inhibition (IC50 = 19.0 μM) with negligible iNOS/eNOS activity • Selective MAO-B inhibition (IC50 = 0.2 μM) - absent in SU5416, sunitinib, and PTK787 Cell-permeable and brain-penetrant. Supplied as racemic mixture, ≥98% pure. For Parkinson's disease, glioma, and angiogenesis research paradigms where generic VEGFR2 inhibitors are mechanistically inadequate.

Molecular Formula C17H16N2O
Molecular Weight 264.33
Cat. No. B1532984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU 4312
SynonymsAlternative Name: DMBI
Molecular FormulaC17H16N2O
Molecular Weight264.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SU 4312 Overview and Key Pharmacological Profile


SU 4312 (CAS 5812-07-7) is a 3-substituted indolin-2-one small-molecule tyrosine kinase inhibitor that selectively targets VEGFR2 (Flk-1/KDR) and PDGFR kinases [1]. Commercially supplied as a racemic mixture of (Z)-SU4312 and (E)-SU4312 isomers , the compound is cell-permeable, brain-penetrant, and demonstrates a distinctive 100-fold preference for the unactivated form of VEGFR2 (Ki = 0.04 µM) over the activated kinase (Ki = 4 µM) [2]. Beyond its canonical anti-angiogenic activity, SU 4312 exhibits a pharmacologically unique secondary pharmacology as a direct, non-competitive inhibitor of neuronal nitric oxide synthase (nNOS; IC50 = 19.0 µM) with negligible effects on iNOS and eNOS, and as a selective MAO-B inhibitor (IC50 = 0.2 µM) [3][4]. This polypharmacology profile fundamentally distinguishes SU 4312 from other VEGFR2 inhibitors and makes generic substitution within the indolin-2-one class scientifically unjustifiable.

1
Polypharmacology probe: VEGFR2, nNOS, and MAO-B pathway studies
2
Kinase activation-state research: unactivated VEGFR2 conformational selectivity
3
Isomer-sensitive workflow: racemic mixture requires isomer-specific interpretation

Substitution Risk vs. Other VEGFR2 Inhibitors


SU 4312 belongs to the 3-substituted indolin-2-one scaffold family that also includes SU5416 (Semaxanib) and the FDA-approved sunitinib; however, critical differences in isomer composition, kinase activation-state preference, and off-target pharmacology render these compounds non-interchangeable [1]. Unlike SU5416, which is supplied as a single defined isomer with 20-fold selectivity for VEGFR2 over PDGFRβ (IC50 = 1.23 µM) , SU 4312 is a racemic mixture where only the (Z)-isomer retains the narrow VEGFR2/PDGFR selectivity profile (IC50 0.8 and 19.4 µM), while the (E)-isomer additionally inhibits EGFR, HER-2, and IGF-1R (IC50s 18.5, 16.9, 10.0 µM) . More critically, SU 4312 uniquely combines VEGFR2 inhibition with direct nNOS inhibition (IC50 = 19.0 µM) and MAO-B inhibition (IC50 = 0.2 µM) — activities entirely absent in SU5416, PTK787/ZK222584, sunitinib, and ZM323881 [2][3]. Substituting SU 4312 with any alternative VEGFR2 inhibitor in neurodegeneration or dual-mechanism experimental paradigms will yield fundamentally different biological outcomes, as demonstrated by the failure of PTK787/ZK222584 to recapitulate SU 4312's neuroprotection despite equipotent VEGFR2 blockade [2].

THIS PRODUCT
SU 4312 (racemic)
VEGFR2, nNOS, MAO-B inhibitor; racemic mixture with (Z)- and (E)-isomer pharmacology.
POTENTIAL SUBSTITUTE
SU5416 / PTK787 / Sunitinib
Single defined isomer or distinct scaffold; lack nNOS and MAO-B inhibition.
Substitution may fundamentally alter experimental outcomes: dual-mechanism neuroprotection models and isomer-dependent selectivity profiles may not transfer to other VEGFR2 inhibitors or pure (Z)-isomer.

Quantitative Evidence and Comparator Data


Isomer-Dependent Kinase Selectivity Profiling

SU 4312 is supplied as a racemic mixture of (Z)-SU4312 and (E)-SU4312, and the two geometric isomers exhibit profoundly different kinase inhibition profiles. The (Z)-isomer selectively inhibits PDGFR (IC50 = 19.4 µM) and FLK-1/VEGFR2 (IC50 = 0.8 µM). In contrast, the (E)-isomer is a promiscuous multi-kinase inhibitor that additionally targets EGFR (IC50 = 18.5 µM), HER-2 (IC50 = 16.9 µM), and IGF-1R (IC50 = 10.0 µM) . This means the commercially supplied racemate has an inherently broader target engagement profile than would be expected from a pure VEGFR2/PDGFR inhibitor. Researchers using pure (Z)-SU4312 (CAS 90828-16-3) should expect narrower selectivity, while those using racemic SU 4312 (CAS 5812-07-7) should account for EGFR/HER-2/IGF-1R cross-reactivity at micromolar concentrations.

Isomer Kinase Profiling
Head-to-head
(Z)-SU4312: FLK-1 IC50 0.8 µM, PDGFR 19.4 µM. (E)-SU4312: FLK-1 5.2 µM, EGFR 18.5 µM, HER-2 16.9 µM, IGF-1R 10.0 µM.
Isomer-attribution context: (E)-isomer broadens kinase engagement
Commercial racemate has multi-kinase profile; pure (Z)-isomer (CAS 90828-16-3) offers narrower selectivity
Kinase selectivity profiling Isomer pharmacology VEGFR2 inhibitor specificity

VEGFR2 Potency Comparison: SU4312 vs. SU5416

SU 4312 (racemic, (Z)-isomer component) inhibits VEGFR2/FLK-1 with an IC50 of 0.8 µM, compared to SU5416 (Semaxanib) which inhibits VEGFR2/FLK-1 with an IC50 of 1.23 µM [1]. SU 4312 is approximately 1.5-fold more potent against VEGFR2 in cell-free kinase assays. However, the critical differentiation lies in the selectivity window: SU5416 is 20-fold selective for VEGFR2 over PDGFRβ and has negligible activity against EGFR, InsR, and FGFR , whereas racemic SU 4312's selectivity is compromised by the (E)-isomer's broader kinase engagement. In a cell-based assay (VEGF-induced KDR phosphorylation in Flk-1-overexpressing NIH 3T3 cells), SU5416 demonstrates an IC50 of 1.04 µM , comparable to SU 4312's biochemical potency. In VEGF-driven HUVEC mitogenesis, SU5416 is exceptionally potent (IC50 = 0.04 µM), but this cellular potency advantage has not been similarly characterized for SU 4312 .

VEGFR2 vs. SU5416
Cross-study
SU 4312 VEGFR2 IC50 0.8 µM; SU5416 VEGFR2 IC50 1.23 µM.
Marginally higher biochemical potency reported
SU5416 offers cleaner selectivity; SU 4312 racemate adds EGFR/HER-2/IGF-1R cross-reactivity
VEGFR2 inhibitor potency Indolin-2-one scaffold Angiogenesis inhibitor comparison

Neuroprotection via nNOS: SU4312 vs. PTK787

In a direct comparative experiment, SU 4312 prevented MPP+-induced neurotoxicity in both SH-SY5Y neuroblastoma cells and PC12 pheochromocytoma cells, while PTK787/ZK222584 — a well-studied VEGFR-2 inhibitor with a distinct chemical scaffold — completely failed to prevent neurotoxicity at the concentrations tested [1]. This demonstrates that the neuroprotective action of SU 4312 is mechanistically independent of VEGFR2 inhibition. SU 4312 was subsequently shown to exhibit non-competitive inhibition of purified neuronal NOS (nNOS) with an IC50 of 19.0 µM, while showing little or no effects on inducible NOS (iNOS) and endothelial NOS (eNOS) [1]. In the MPTP-treated zebrafish model, SU 4312 decreased loss of dopaminergic neurons, reduced expression of tyrosine hydroxylase mRNA, and impaired swimming behavior, whereas PTK787/ZK222584 provided no protection [1]. Molecular docking simulations further indicated that SU 4312 interacts with the haem group within the active center of nNOS [1].

Neuroprotection nNOS
Head-to-head
SU 4312 prevented MPP+ neurotoxicity; PTK787/ZK222584 failed. nNOS IC50 19.0 µM (non-competitive).
Reported neuroprotection assay context, independent of VEGFR2
SH-SY5Y/PC12 cells, MPTP zebrafish model; direct nNOS interaction via haem group
Neuroprotection Parkinson's disease model nNOS inhibition Dopaminergic neuron survival

In Vivo Anti-Angiogenic Potency in Zebrafish

In an automated, quantitative anti-angiogenesis screen using transgenic zebrafish with fluorescent blood vessels (384-well format), SU 4312 inhibited angiogenesis with an IC50 of 1.8 µM, compared to AG1478 (an EGFR inhibitor, IC50 = 8.5 µM) and indirubin-3′-monoxime (IRO, IC50 = 0.31 µM) . SU 4312 demonstrated 4.7-fold greater anti-angiogenic potency than AG1478 in this whole-vertebrate model, though it was less potent than IRO. Critically, SU 4312 inhibited VEGF-dependent angiogenesis without affecting normal cells in this assay , a selectivity characteristic not uniformly demonstrated across all compounds tested. This zebrafish assay IC50 provides a direct whole-organism potency benchmark that bridges the gap between biochemical kinase inhibition data (VEGFR2 IC50 = 0.8 µM) and in vivo anti-angiogenic efficacy.

Zebrafish Angiogenesis
Head-to-head
SU 4312 IC50 1.8 µM; AG1478 IC50 8.5 µM; IRO IC50 0.31 µM.
Whole-organism anti-angiogenic benchmark
384-well transgenic zebrafish assay; reported selectivity without affecting normal cells
Zebrafish angiogenesis assay Anti-angiogenic screening In vivo potency comparison

Dual nNOS and MAO-B Inhibition Profile

SU 4312 selectively inhibits monoamine oxidase-B (MAO-B) both in vitro and in vivo with an IC50 of 0.2 µM [1]. In the MPTP mouse model of Parkinson's disease, intragastrical administration of SU 4312 at 0.2 and 1 mg/kg significantly ameliorated Parkinsonian motor defects, restored MEF2D protein levels, inhibited oxidative stress, maintained mitochondrial biogenesis, and partially prevented depletion of dopamine and its metabolites [1]. For comparison, the clinically used MAO-B inhibitor selegiline inhibits MAO-B with an IC50 of approximately 51 nM (0.051 µM) , and rasagiline with an IC50 of approximately 4.43 nM (0.0044 µM) , both being substantially more potent at MAO-B than SU 4312. However, neither selegiline nor rasagiline possess VEGFR2 inhibitory activity or nNOS inhibitory activity. SU 4312 thus occupies a unique mechanistic niche: it simultaneously inhibits VEGFR2 (IC50 = 0.8 µM), nNOS (IC50 = 19.0 µM), and MAO-B (IC50 = 0.2 µM), providing a three-pronged pharmacological profile that no single-target MAO-B inhibitor or VEGFR2 inhibitor can replicate.

MAO-B Inhibition
Cross-study
SU 4312 MAO-B IC50 0.2 µM; Selegiline ~51 nM; Rasagiline ~4.43 nM.
Dual-mechanism context: adds VEGFR2/nNOS to MAO-B inhibition
MPTP mouse model: reported motor improvement at 0.2-1 mg/kg i.g.
MAO-B inhibition Parkinson's disease Dual-mechanism neuroprotection Dopamine preservation

Activation-State Preference for Unactivated VEGFR2

SU 4312 displays a striking 100-fold greater potency for the unactivated form of VEGFR2 (Ki = 0.04 µM) compared to the activated/autophosphorylated form of the kinase (Ki = 4 µM) [1]. This activation-state preference is a rare and biophysically significant characteristic among VEGFR2 inhibitors. Most clinical VEGFR2 inhibitors, including sunitinib (VEGFR2 IC50 = 80 nM or 0.08 µM against the active kinase), are designed to inhibit the activated kinase conformation . SU 4312's preference for the unactivated state means it may be particularly effective in contexts where VEGFR2 exists predominantly in its non-phosphorylated basal state — such as in quiescent endothelial cells or in cellular models prior to VEGF stimulation. This property is mechanistically linked to SU 4312's reported ability to inhibit VEGF-dependent angiogenesis without affecting normal cells in zebrafish .

Activation-State Preference
Class-level
100-fold
Supports unactivated VEGFR2 pathway probe
Ki 0.04 µM (unactivated) vs. 4 µM (activated); sunitinib preferentially targets active kinase
Kinase activation state VEGFR2 autophosphorylation Type I vs. Type II inhibitor Conformational selectivity

Best-Fit Research and Industrial Applications


Parkinson's Disease and NO-Mediated Neurodegeneration

SU 4312 is uniquely suited for Parkinson's disease (PD) research where simultaneous inhibition of MAO-B (IC50 = 0.2 µM), nNOS (IC50 = 19.0 µM), and VEGFR2 (IC50 = 0.8 µM) is mechanistically desirable . In the MPTP mouse model, SU 4312 at 0.2–1 mg/kg (i.g.) ameliorated motor deficits, restored dopaminergic markers, inhibited oxidative stress, maintained mitochondrial biogenesis, and partially prevented dopamine depletion . Neither MAO-B-selective inhibitors (selegiline, rasagiline) nor VEGFR2-selective inhibitors (SU5416, PTK787, sunitinib) provide this combined pharmacology, making SU 4312 the only commercially available small-molecule tool for interrogating the intersection of dopamine metabolism, NO-mediated neurotoxicity, and angiogenic signaling in neurodegeneration .

Zebrafish Angiogenesis Screening and Toxicity Assessment

SU 4312 has been validated as a model reference compound for automated, quantitative anti-angiogenic screening in transgenic zebrafish embryos, with a well-characterized IC50 of 1.8 µM for angiogenic blood vessel inhibition and a demonstrated ability to inhibit VEGF-dependent angiogenesis without affecting normal cells . It has been proposed as a recommended model compound for the identification of molecular markers of angiogenic disruption due to its high specificity for angiogenesis effects in early-life-stage zebrafish . Researchers establishing or benchmarking zebrafish angiogenesis assays can use SU 4312 as a reliable positive control with extensive published characterization data, including time-series transcriptomic profiling .

VEGFR2 Activation-State Signaling Studies

SU 4312's 100-fold preference for unactivated VEGFR2 (Ki = 0.04 µM) over activated/autophosphorylated VEGFR2 (Ki = 4 µM) makes it a uniquely valuable probe for experiments designed to discriminate between basal (ligand-independent) and VEGF-stimulated VEGFR2 signaling . This property is not shared by sunitinib (VEGFR2 IC50 = 80 nM against active kinase) or other clinical VEGFR2 inhibitors that preferentially target the active conformation . Researchers studying intracrine VEGFR2 signaling, where VEGFR2 phosphorylation occurs intracellularly without VEGF secretion, have successfully used SU 4312 to block this pathway while confirming that extracellular VEGF blockade with bevacizumab is ineffective . This application scenario leverages SU 4312's cell permeability and activation-state preference as a mechanistic probe that cannot be substituted by alternative VEGFR2 inhibitors.

Brain-Penetrant Glioma Research and YAP Modulation

SU 4312 can penetrate the blood-brain barrier and has been shown to inhibit glioma cell proliferation through down-regulation of Yes-associated protein (YAP), the key effector of the Hippo pathway, independent of its VEGFR2 inhibitory activity . This brain-penetrant property, combined with SU 4312's direct anti-proliferative effects on glioma cells, distinguishes it from many VEGFR2 inhibitors that have limited CNS exposure. SU 4312 has also been reported to sensitize glioma cells to temozolomide, suggesting utility in combination studies . For researchers investigating glioblastoma or other CNS malignancies where both angiogenesis and tumor cell-intrinsic signaling must be targeted, SU 4312 offers a brain-penetrant chemical probe with multi-factorial anti-glioma mechanisms.

Application
Selection Property
Validation Focus
Neurodegeneration pathway studies
Multi-target polypharmacology
MAO-B / nNOS / VEGFR2 endpoint co-monitoring
VEGFR2 signaling dynamics
Conformational selectivity profile
Unactivated vs. activated kinase endpoint review
In vivo angiogenesis screening
Whole-organism benchmark data
Zebrafish assay response and molecular marker validation
CNS glioma cell-model studies
Blood-brain barrier penetrance
YAP modulation and temozolomide sensitization endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU 4312

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.